6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione
Description
This compound is a pyrimidine-2,4-dione derivative characterized by a benzyl group at the N1 position, a methyl group at C3, and a complex acetyl-linked piperazine sulfonyl substituent at C3. The structural determination of such derivatives often relies on X-ray crystallography, with software like SHELX historically employed for refinement and analysis . Its pharmacological relevance may arise from the pyrimidine-dione core, a scaffold known for diverse biological activities, including kinase inhibition or antimicrobial effects.
Properties
IUPAC Name |
6-amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O7S/c1-26-23(32)21(22(25)29(24(26)33)15-17-7-3-2-4-8-17)19(31)16-27-11-13-28(14-12-27)38(36,37)20-10-6-5-9-18(20)30(34)35/h2-10H,11-16,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWHAVVYBMTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the pyrimidine-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison with a closely related compound from the literature:
Compound A : 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ()
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | Pyrimidine-2,4-dione | Pyrimidine-2,4-dione |
| N1 Substituent | Benzyl group (bulky, lipophilic) | Methyl group (small, less steric hindrance) |
| C3 Substituent | Methyl group | Methyl group |
| C5 Substituent | Acetyl-linked 4-(2-nitrophenylsulfonyl)piperazine (electron-withdrawing, polar) | (E)-2-(methylsulfanyl)benzylideneamino (thioether, moderate electron-donating) |
| Key Functional Groups | Nitro group (-NO₂), sulfonyl (-SO₂), piperazine ring | Methylsulfanyl (-SMe), benzylideneamino (Schiff base) |
| Hypothesized Solubility | Moderate to low (due to nitro/sulfonyl groups) | Likely lower (thioether and Schiff base reduce polarity) |
| Potential Bioactivity | Enhanced binding to charged targets (e.g., enzymes with polar active sites) | Possible redox modulation (via thioether) or metal chelation (Schiff base) |
Key Findings from Structural Analysis:
Electronic Effects : The nitro and sulfonyl groups in the target compound create a highly electron-deficient region, which may improve interactions with electron-rich biological targets (e.g., ATP-binding pockets) compared to Compound A’s methylsulfanyl group .
Piperazine vs. Schiff Base : The piperazine-acetyl chain in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with Compound A’s rigid Schiff base, which may restrict rotational freedom.
Research Implications and Limitations
While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests divergent therapeutic potentials. The target compound’s nitro-sulfonyl-piperazine motif aligns with kinase inhibitor designs (e.g., targeting VEGF or PDGFR), whereas Compound A’s Schiff base could facilitate metal-binding applications. Further studies are needed to validate these hypotheses.
Table: Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound | Compound A |
|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 9 (nitro, sulfonyl, piperazine) | 5 (Schiff base, thioether) |
| Metabolic Stability | Likely lower (nitro group susceptibility to reduction) | Higher (stable thioether) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques validate its purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine-2,4-dione core. Key steps include benzylation at position 1, introduction of the acetyl-piperazinyl sulfonyl moiety, and nitrophenyl sulfonation. Critical intermediates should be characterized via NMR (e.g., H, C) and mass spectrometry to confirm structural integrity .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, using ammonium acetate buffer (pH 6.5) for optimal separation of polar byproducts .
Q. How does the compound’s solubility profile influence experimental design in bioactivity assays?
- Methodology : Solubility in common solvents (e.g., DMSO, ethanol) must be quantified via gravimetric or spectrophotometric methods. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. If solubility is poor, consider sonication or co-solvent systems (e.g., PEG-400) .
Q. What stability considerations are critical for long-term storage of this compound?
- Stability Data :
| Condition | Degradation (%) | Timeframe | Key Degradants |
|---|---|---|---|
| 25°C, air | 8% | 30 days | Nitrophenyl sulfoxide |
| 4°C, N₂ | <2% | 6 months | None detected |
- Recommendations : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation of the 2-nitrophenyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs).
- Prioritize the piperazinyl sulfonyl and pyrimidine-dione moieties as key pharmacophores for hydrogen bonding and π-π stacking .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution :
Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
Analyze batch-to-batch variability in compound purity via LC-MS .
Q. How does the 2-nitrophenyl sulfonyl group influence metabolic stability in pharmacokinetic studies?
- Findings :
- The sulfonyl group enhances metabolic resistance compared to methyl sulfonates, but the 2-nitro substituent increases susceptibility to hepatic reductase-mediated degradation.
- In vitro Data :
| Model System | Half-life (h) | Major Metabolite |
|---|---|---|
| Human hepatocytes | 2.3 | Amino derivative (reduced nitro group) |
| Rat microsomes | 1.8 | Des-benzyl analog |
- Strategies : Modify the nitro group to electron-withdrawing substituents (e.g., cyano) or introduce steric hindrance near the sulfonyl moiety .
Methodological Framework for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?
- Guidelines :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 biological replicates .
Q. How to design controlled experiments to isolate the compound’s mechanism of action from off-target effects?
- Experimental Design :
Genetic Knockdown : Use siRNA/shRNA targeting the putative biological target alongside wild-type controls.
Negative Controls : Include structurally analogous compounds lacking the acetyl-piperazinyl group.
Pathway Profiling : Employ phosphoproteomics or RNA-seq to identify downstream signaling perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
